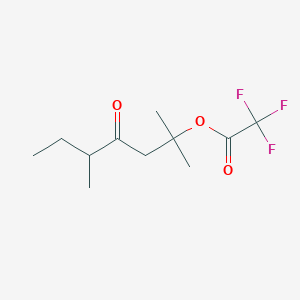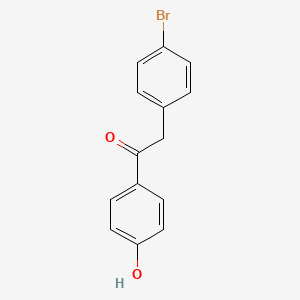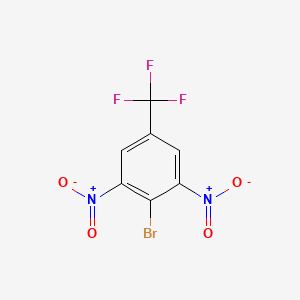
2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene typically involves the nitration of 2-Bromo-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the reactivity of the bromine atom towards nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing groups may reduce its reactivity compared to unsubstituted benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, including polymers and liquid crystals.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups stabilize the negative charge during nucleophilic substitution reactions, facilitating the formation of intermediates that lead to the final products . The trifluoromethyl group further enhances the compound’s reactivity by increasing the electron deficiency of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar in structure but with a chlorine atom instead of bromine.
1-Bromo-2-(trifluoromethyl)benzene: Lacks the nitro groups, resulting in different reactivity and applications.
1-Bromo-3-(trifluoromethyl)benzene: Similar but with the trifluoromethyl group in a different position, affecting its chemical behavior.
Uniqueness
2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which impart distinct electronic properties and reactivity patterns. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBICFLHXZLZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518059 |
Source


|
| Record name | 2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63299-57-0 |
Source


|
| Record name | 2-Bromo-1,3-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
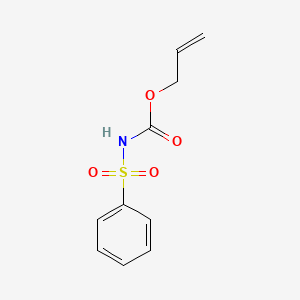
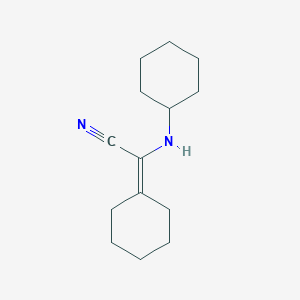
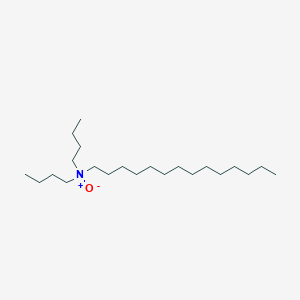
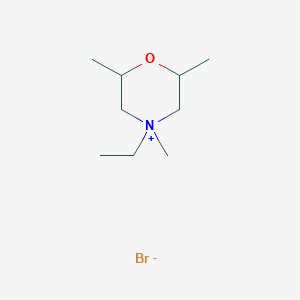
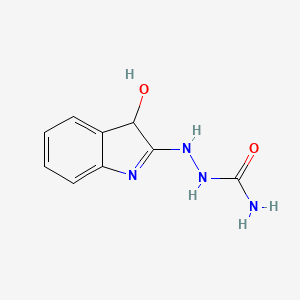
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
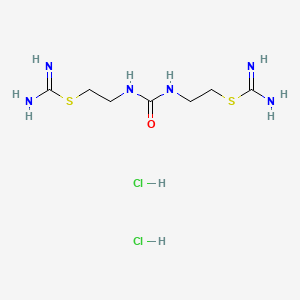
methanone](/img/structure/B14501827.png)
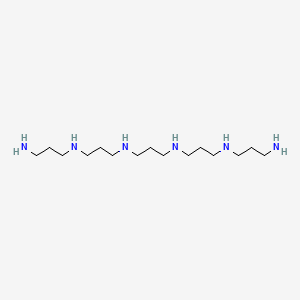
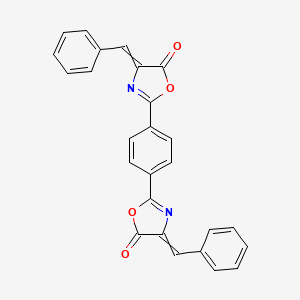
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
